4-t-Butylcyclohexanone-2,2,6,6-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

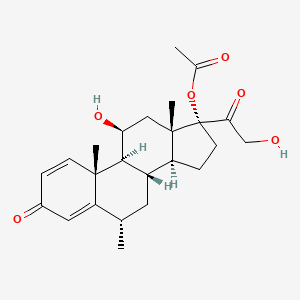

4-t-Butylcyclohexanone-2,2,6,6-d4 is an isotopic analogue of 4-t-Butylcyclohexanone . It is a useful synthetic intermediate in the study of reductive amination of ketones with STAB (Sodium Triacetoxyborohydride) and preparation of aromatic, unsaturated, sterically hindered ketones .

Synthesis Analysis

The synthesis of 4-t-Butylcyclohexanone-2,2,6,6-d4 involves reduction reactions . Two of the simplest metal hydrides used to reduce ketones are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH or LAH), both of which are reducing agents or reductants . The choice of reagent is determined by the particular reaction (and substrate) at hand .Molecular Structure Analysis

The molecular formula of 4-t-Butylcyclohexanone-2,2,6,6-d4 is C₁₀H₁₄D₄O. Its molecular weight is 158.27.Chemical Reactions Analysis

The chemical reactions involving 4-t-Butylcyclohexanone-2,2,6,6-d4 are typically reduction reactions . These reactions involve a change in the electron density at carbon . The reduction of a carbonyl to a hydroxyl converts an sp2-hybridized carbon to an sp3 center .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-t-Butylcyclohexanone-2,2,6,6-d4 include its molecular formula, molecular weight, and solubility . More detailed properties like melting point, boiling point, and density can be found in specialized databases .Safety And Hazards

4-t-Butylcyclohexanone-2,2,6,6-d4 is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Future Directions

As a useful synthetic intermediate, 4-t-Butylcyclohexanone-2,2,6,6-d4 has potential applications in the study of reductive amination of ketones with STAB and preparation of aromatic, unsaturated, sterically hindered ketones . Its future directions could involve further exploration of these applications and the development of new synthetic methods and applications.

properties

CAS RN |

15649-46-4 |

|---|---|

Product Name |

4-t-Butylcyclohexanone-2,2,6,6-d4 |

Molecular Formula |

C₁₀H₁₄D₄O |

Molecular Weight |

158.27 |

synonyms |

4-(1,1-Dimethylethyl)(cyclohexanone-d4); C 64-d4; NSC 73717-d4; p-tert-Butyl(cyclohexanone-d4); γ-tert-Butyl(cyclohexanone-d4); |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.